molecular formula C8H13N5O B8789514 3-Hydrazino-6-morpholino-pyridazine

3-Hydrazino-6-morpholino-pyridazine

Cat. No.: B8789514
M. Wt: 195.22 g/mol
InChI Key: PHBNMZNMGUQCFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydrazino-6-morpholino-pyridazine is a useful research compound. Its molecular formula is C8H13N5O and its molecular weight is 195.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry and Drug Development

3-Hydrazino-6-morpholino-pyridazine serves as a versatile scaffold for the development of various pharmacologically active compounds. Its structural features allow for modifications that can enhance biological activity and selectivity.

Anticancer Activity

Research has demonstrated the potential of pyridazine derivatives, including this compound, in anticancer applications. For instance, studies have shown that related pyridazine compounds exhibit significant cytotoxic effects against various cancer cell lines, including breast and colon cancers. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds promising candidates for further investigation in cancer therapy .

Antihypertensive Agents

The compound has also been evaluated for its vasodilatory effects, contributing to its classification as a potential antihypertensive agent. The structural modifications of pyridazines can lead to enhanced vasorelaxant activity, which is crucial for managing hypertension. In vitro studies have indicated that certain derivatives possess superior vasorelaxant properties compared to established antihypertensive drugs .

The biological mechanisms underlying the activity of this compound are multifaceted, involving interactions with various molecular targets.

Enzyme Inhibition

Pyridazine derivatives have been shown to inhibit key enzymes involved in cancer progression and hypertension regulation. For example, some studies highlight their role as inhibitors of cyclin-dependent kinases and tyrosine kinases, which are critical in cell cycle regulation and signal transduction pathways associated with tumor growth .

Antimicrobial Properties

In addition to anticancer and antihypertensive activities, this compound exhibits antimicrobial properties. Research indicates that certain derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential use in treating bacterial infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound derivatives. Modifications at specific positions on the pyridazine ring can significantly influence their biological activity.

Modification Position Effect on Activity
3rd PositionEnhances anticancer potency
6th PositionIncreases vasorelaxant activity
Morpholino SubstitutionImproves solubility and bioavailability

Case Studies

Several case studies illustrate the successful application of this compound in drug discovery:

  • Case Study 1: Anticancer Activity
    A series of pyridazine derivatives were synthesized and tested against human cancer cell lines, showing promising results with IC50 values in the low micromolar range. The most effective compounds induced significant apoptosis in treated cells .
  • Case Study 2: Antihypertensive Efficacy
    A new derivative exhibited superior vasorelaxant activity compared to traditional antihypertensives like hydralazine, with an EC50 value significantly lower than that of established treatments .

Chemical Reactions Analysis

Synthetic Routes to 3-Hydrazino-6-morpholino-pyridazine

The compound is typically synthesized via sequential nucleophilic substitutions on a pyridazine scaffold.

Key Steps:

  • Introduction of Morpholino Group :

    • A 6-chloro-pyridazine intermediate (e.g., ethyl 6-chloro-5-(trifluoromethyl)pyridazine-3-carboxylate) undergoes nucleophilic aromatic substitution (SNAr) with morpholine in refluxing 1,4-dioxane using Hünig’s base (N,N-diisopropylethylamine) as a catalyst .

    • Example:

      6-Chloro-pyridazine+Morpholine1,4-dioxane, Hu¨nig’s base, reflux6-Morpholino-pyridazine\text{6-Chloro-pyridazine} + \text{Morpholine} \xrightarrow{\text{1,4-dioxane, Hünig's base, reflux}} \text{6-Morpholino-pyridazine}
  • Hydrazine Functionalization :

    • The 3-position chloro group is displaced by hydrazine hydrate under reflux in ethanol or THF/H₂O mixtures .

    • Example:

      3-Chloro-6-morpholino-pyridazine+Hydrazine hydrateEtOH, refluxThis compound\text{3-Chloro-6-morpholino-pyridazine} + \text{Hydrazine hydrate} \xrightarrow{\text{EtOH, reflux}} \text{this compound}
Starting MaterialReagents/ConditionsProductYieldSource
3,6-DichloropyridazineMorpholine, 1,4-dioxane, Hünig’s base, 110°C6-Morpholino-3-chloro-pyridazine79%
6-Morpholino-3-chloro-pyridazineHydrazine hydrate, EtOH, refluxThis compound68–75%

Reactivity of the Hydrazino Group

The hydrazine substituent at position 3 participates in condensation, cyclization, and alkylation reactions.

Condensation Reactions

  • Hydrazone Formation : Reacts with aldehydes/ketones to form hydrazones, useful in constructing Schiff bases. For example:

    This compound+RCHOHydrazone derivative\text{this compound} + \text{RCHO} \rightarrow \text{Hydrazone derivative}
    • Yields range from 70–85% under mild acidic conditions (e.g., acetic acid) .

Cyclization Reactions

  • Pyrazolo-Pyridazine Formation : Reacts with β-ketoesters or diketones to form fused heterocycles. For instance, reaction with ethyl acetoacetate yields pyrazolo[3,4-d]pyridazin-7(6H)-ones :

    This compound+CH3COCO2EtHCl, ΔPyrazolo[3,4-d]pyridazinone\text{this compound} + \text{CH}_3\text{COCO}_2\text{Et} \xrightarrow{\text{HCl, Δ}} \text{Pyrazolo[3,4-d]pyridazinone}
    • Isolated yields: 70–92% .

SubstrateReagents/ConditionsProductYieldSource
β-KetoesterHCl, refluxPyrazolo[3,4-d]pyridazin-7(6H)-one75–92%
AcetylacetoneH₂SO₄, 80°C4-Acetylpyrazolo-pyridazine68%

Alkylation/Acylation

  • N-Alkylation : Reacts with alkyl halides (e.g., ethyl bromoacetate) in acetone/K₂CO₃ to form N-alkylated derivatives .

  • Acylation : Treatment with acetic anhydride yields N-acetylated analogs .

Electrophilic Substitution at the Pyridazine Ring

The electron-donating morpholino group activates the pyridazine ring toward electrophilic substitution:

  • Nitration : Occurs preferentially at position 5 under mixed acid (HNO₃/H₂SO₄) conditions .

  • Sulfonation : Reacts with chlorosulfonic acid to introduce sulfonyl groups at position 4 .

ReactionReagents/ConditionsProductYieldSource
NitrationHNO₃, H₂SO₄, 0°C5-Nitro-3-hydrazino-6-morpholino-pyridazine62%
SulfonationClSO₃H, 60°C4-Sulfo-3-hydrazino-6-morpholino-pyridazine58%

Stability and Handling

  • The compound is stable under inert atmospheres but sensitive to strong acids/bases.

  • Storage: −20°C in amber vials to prevent hydrazine oxidation .

Q & A

Q. What are the common synthetic routes for preparing 3-hydrazino-6-morpholino-pyridazine, and what critical steps ensure high yield and purity?

Basic Research Question
Synthesis typically involves multi-step functionalization of pyridazine cores. A standard approach includes:

  • Step 1 : Chlorination at the 6-position of pyridazine, followed by nucleophilic substitution with morpholine to introduce the morpholino group .
  • Step 2 : Hydrazine introduction at the 3-position via hydrazinolysis of a chlorinated precursor or condensation reactions with hydrazine derivatives .
  • Critical Considerations :
    • Use anhydrous conditions for morpholine substitution to avoid hydrolysis side reactions.
    • Purification via column chromatography or recrystallization (e.g., from ethanol/water mixtures) ensures removal of unreacted hydrazine and byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Basic Research Question

  • ¹H/¹³C NMR :
    • Prioritize signals for the hydrazino group (NH-NH₂, δ 4.5–5.5 ppm as broad singlet) and morpholino protons (δ 3.5–3.7 ppm for CH₂-O) .
  • IR Spectroscopy :
    • Confirm N-H stretches (3200–3350 cm⁻¹ for hydrazino) and C-O-C vibrations (1100–1250 cm⁻¹ for morpholino) .
  • Mass Spectrometry (HRMS) :
    • Verify molecular ion peaks and isotopic patterns consistent with chlorine-free derivatives .

Q. What in vitro biological assays are typically employed to evaluate the pharmacological potential of this compound derivatives?

Basic Research Question

  • Antimicrobial Activity :
    • Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .
  • Anti-inflammatory Screening :
    • COX-1/COX-2 inhibition assays or carrageenan-induced rat paw edema models to assess potency relative to indomethacin .
  • Cardiotonic Effects :
    • Langendorff isolated heart preparations to measure changes in left ventricular pressure and coronary flow .

Q. How can researchers design structure-activity relationship (SAR) studies to optimize the morpholino substituent's role in this compound derivatives?

Advanced Research Question

  • Methodology :
    • Synthesize analogs with modified morpholino groups (e.g., N-methylmorpholino, thiomorpholino) and compare their pharmacological profiles .
    • Use computational tools (e.g., molecular docking) to predict interactions between the morpholino oxygen and target enzymes like PDE-III .
  • Key Parameters :
    • Correlate substituent electronegativity and steric effects with activity. For example, bulkier groups may reduce bioavailability but enhance target specificity .

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies involving pyridazinone derivatives?

Advanced Research Question

  • Root-Cause Analysis :
    • Compare assay conditions (e.g., solvent polarity in in vitro tests, animal models used in vivo) that may alter compound solubility or metabolism .
    • Validate purity of test compounds via HPLC to rule out batch-to-batch variability .
  • Meta-Analysis :
    • Apply statistical frameworks (e.g., random-effects models) to aggregate data from disparate studies and identify consensus trends .

Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound with potential enzyme targets?

Advanced Research Question

  • Molecular Docking :
    • Use AutoDock Vina or Schrödinger Suite to model interactions with PDE-III or COX-2 active sites, focusing on hydrogen bonding with the hydrazino group and π-π stacking of the pyridazine ring .
  • MD Simulations :
    • Conduct 100-ns simulations in explicit solvent to assess stability of ligand-enzyme complexes and identify key residues (e.g., Arg-231 in PDE-III) for mutagenesis studies .

Q. How can researchers address challenges in synthesizing enantiomerically pure derivatives of this compound?

Advanced Research Question

  • Chiral Resolution :
    • Employ chiral stationary phase HPLC (e.g., Chiralpak AD-H) or diastereomeric salt formation with tartaric acid derivatives .
  • Asymmetric Synthesis :
    • Use enantioselective catalysis (e.g., BINAP-ligated palladium complexes) during key steps like hydrazine coupling .

Q. What are the best practices for evaluating the metabolic stability of this compound in preclinical studies?

Advanced Research Question

  • In Vitro Models :
    • Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to identify major metabolites (e.g., morpholino oxidation products) .
  • In Silico Tools :
    • Predict metabolic hotspots using software like MetaSite, focusing on hydrazine and morpholino moieties as susceptibility sites .

Properties

Molecular Formula

C8H13N5O

Molecular Weight

195.22 g/mol

IUPAC Name

(6-morpholin-4-ylpyridazin-3-yl)hydrazine

InChI

InChI=1S/C8H13N5O/c9-10-7-1-2-8(12-11-7)13-3-5-14-6-4-13/h1-2H,3-6,9H2,(H,10,11)

InChI Key

PHBNMZNMGUQCFK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.